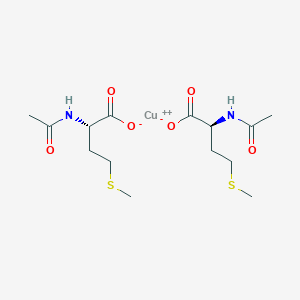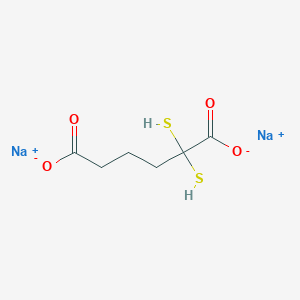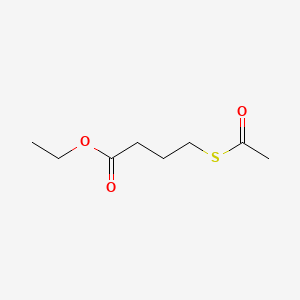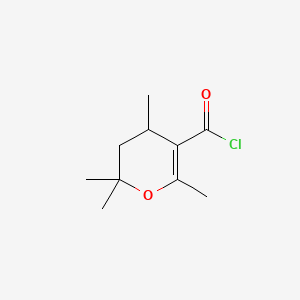![molecular formula C24H33NO5 B561477 [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate CAS No. 103847-13-8](/img/structure/B561477.png)
[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate is a compound derived from the plant Aconitum coreanum. It belongs to the class of hetisine-type diterpenoid alkaloids, which are known for their diverse biological activities. This compound has been studied for its potential medicinal properties, particularly in the field of antiarrhythmic therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[96201,805,1707,1609,14014,18]nonadecan-3-yl] 2-methylpropanoate typically involves the extraction of alkaloids from Aconitum coreanum The process includes several steps of purification and isolation to obtain the pure compound Specific synthetic routes and reaction conditions for [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[96201,805,1707,1609,14
Industrial Production Methods
Industrial production of [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate would likely involve large-scale extraction and purification processes. These methods would need to be optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions
[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate, like other hetisine-type diterpenoid alkaloids, can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its medicinal properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired modifications.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives with modified functional groups, which may exhibit different biological activities.
Scientific Research Applications
[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[96201,805,1707,1609,14
Chemistry: As a representative of hetisine-type diterpenoid alkaloids, [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate is of interest for its unique chemical structure and reactivity.
Biology: The compound’s biological activities, particularly its antiarrhythmic effects, make it a valuable subject of study in biological research.
Medicine: this compound has shown promise as an antiarrhythmic agent, potentially offering a new therapeutic option for the treatment of arrhythmias.
Industry: The compound’s potential medicinal properties could lead to its development as a pharmaceutical product, contributing to the pharmaceutical industry.
Mechanism of Action
The mechanism of action of [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate involves its interaction with specific molecular targets in the body. It is believed to exert its antiarrhythmic effects by modulating ion channels in cardiac cells, thereby stabilizing the heart’s electrical activity. The exact molecular pathways involved are still under investigation, but the compound’s ability to influence ion channel function is a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate is similar to other hetisine-type diterpenoid alkaloids, such as Guan fu base A, Guan fu base Y, and Guan fu base Q. These compounds share a common structural framework and exhibit similar biological activities.
Uniqueness
What sets this compound apart from its analogues is its specific chemical structure and the unique modifications it undergoes during synthesis and reactions. These differences can result in distinct biological activities and therapeutic potentials, making this compound a compound of particular interest in medicinal chemistry.
Properties
CAS No. |
103847-13-8 |
|---|---|
Molecular Formula |
C24H33NO5 |
Molecular Weight |
415.53 |
InChI |
InChI=1S/C24H33NO5/c1-10(2)19(28)30-12-6-21(4)9-25-13-8-22-5-11(3)14-15(26)17(22)23(7-12,16(13)21)20(25)24(22,29)18(14)27/h10,12-18,20,26-27,29H,3,5-9H2,1-2,4H3/t12-,13-,14+,15+,16+,17+,18?,20-,21+,22+,23-,24-/m0/s1 |
InChI Key |
BKHLAQWOXOLRLR-GNRGWZACSA-N |
SMILES |
CC(C)C(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,3bS,5aR,6R,8aS,8bS,10aS)-10a-ethyl-3a,5a-dimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8a,8b,9,10-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B561398.png)
![tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B561399.png)


![N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide](/img/structure/B561406.png)


![[(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate](/img/structure/B561413.png)
